molecular formula C11H10N4O2 B12916249 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid CAS No. 20865-40-1

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid

Cat. No.: B12916249
CAS No.: 20865-40-1
M. Wt: 230.22 g/mol
InChI Key: WARSWECWEADFGF-UHFFFAOYSA-N
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Description

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of benzaldehyde with guanidine to form 2,6-diamino-5-phenylpyrimidine, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can exhibit different biological and chemical properties.

Scientific Research Applications

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt essential biochemical pathways, leading to therapeutic effects. The molecular pathways involved often include those related to DNA synthesis and repair, making the compound a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Diamino-5-phenylpyrimidine-4-carboxylic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential as a versatile building block for drug development highlight its significance in scientific research .

Properties

CAS No.

20865-40-1

Molecular Formula

C11H10N4O2

Molecular Weight

230.22 g/mol

IUPAC Name

2,6-diamino-5-phenylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H10N4O2/c12-9-7(6-4-2-1-3-5-6)8(10(16)17)14-11(13)15-9/h1-5H,(H,16,17)(H4,12,13,14,15)

InChI Key

WARSWECWEADFGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N=C2N)N)C(=O)O

Origin of Product

United States

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